molecular formula C12H11N3O3 B361213 4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid CAS No. 344956-97-4

4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid

Cat. No. B361213
M. Wt: 245.23g/mol
InChI Key: RMUQFRRTLBLUGP-UHFFFAOYSA-N
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Description

The compound “4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid” is a derivative of pyrazole . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Molecular Structure Analysis

The molecular formula of “4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid” is C12H11N3O3 . The compound has a molecular weight of 245.23 g/mol . The IUPAC name for this compound is 3-[(1-methylpyrazole-3-carbonyl)amino]benzoic acid .


Physical And Chemical Properties Analysis

The compound “4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid” has a computed XLogP3-AA value of 0.9, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 245.08004122 g/mol . The topological polar surface area is 84.2 Ų . The compound has a heavy atom count of 18 .

properties

IUPAC Name

4-[(1-methylpyrazole-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-15-7-6-10(14-15)11(16)13-9-4-2-8(3-5-9)12(17)18/h2-7H,1H3,(H,13,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUQFRRTLBLUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid

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